Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 313.37 g/mol. It is characterized by its solid state at room temperature, and it is important to store it in a dark, dry environment to maintain stability. The compound is also known by its CAS number 199103-19-0 and has an InChI Key of AMBWIRHJLQDRCN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group that contributes to its chemical reactivity. The presence of the methylsulfonyl group enhances its solubility and potential biological activity.
These reactions are significant for modifying the compound's structure for further applications in medicinal chemistry .
Research indicates that Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits notable biological activities, particularly in antimicrobial applications. Studies have demonstrated its moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent .
Additionally, investigations into its pharmacological properties may reveal further therapeutic potentials, including analgesic or anti-inflammatory activities, although more research is necessary to establish these effects conclusively.
The synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
These steps
The development of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate emerged from systematic investigations into piperidine-based synthetic intermediates during the late twentieth and early twenty-first centuries. The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 199103-19-0, marking its formal recognition within the chemical literature. The creation date in PubChem records indicates initial structural characterization on August 19, 2012, with subsequent modifications documented as recently as May 24, 2025, reflecting ongoing research interest and refinement of its chemical properties.
Historical development of this compound stems from broader research efforts focused on piperidine derivatives as versatile synthetic scaffolds. The incorporation of benzyloxycarbonyl protecting groups alongside methanesulfonyl leaving groups represents a strategic advancement in synthetic methodology, allowing for orthogonal protection and activation strategies in complex molecule synthesis. Research in the early 2000s demonstrated the utility of similar piperidine frameworks in constructing alkaloid natural products, establishing the foundational importance of such compounds in synthetic organic chemistry.
The compound's development reflects the evolution of protecting group strategies in synthetic chemistry, particularly the widespread adoption of carboxybenzyl groups for amine protection and methanesulfonyl groups as effective leaving groups. This combination provides synthetic chemists with precise control over reaction sequences, enabling the construction of complex molecular architectures through sequential transformations.
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate occupies a prominent position in synthetic organic chemistry due to its unique combination of functional groups that enable diverse chemical transformations. The compound serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly in pharmaceutical applications where piperidine scaffolds are prevalent. Its significance extends beyond simple synthetic utility, representing a paradigmatic example of how strategic functional group placement can enhance molecular reactivity and selectivity.
The methanesulfonyl group present in this compound functions as an excellent leaving group, facilitating nucleophilic substitution reactions that enable the introduction of various functional groups at the 4-position of the piperidine ring. This reactivity pattern has been extensively exploited in synthetic routes toward bioactive compounds, where precise substitution patterns are crucial for biological activity. Research has demonstrated that compounds containing this structural motif can undergo efficient transformations to yield diverse piperidine derivatives with tailored properties.
Contemporary synthetic applications of this compound encompass its use in diversity-oriented synthesis approaches, where systematic variation of substituents enables the generation of compound libraries for biological screening. The benzyloxycarbonyl protecting group provides stability during harsh reaction conditions while remaining removable under mild hydrogenolysis conditions, making it ideal for complex synthetic sequences. Furthermore, the compound's compatibility with various catalytic systems, including palladium-mediated transformations, enhances its utility in modern synthetic methodology.
The systematic nomenclature of benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions, with the official designation being benzyl 4-methylsulfonyloxypiperidine-1-carboxylate. Alternative nomenclature systems provide various designations including 1-((benzyloxy)carbonyl)piperidin-4-yl methanesulfonate and 1-piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, phenylmethyl ester, reflecting different approaches to describing the compound's structural features.
Table 1: Nomenclature and Identification Data
Parameter | Value |
---|---|
International Union of Pure and Applied Chemistry Name | benzyl 4-methylsulfonyloxypiperidine-1-carboxylate |
Chemical Abstracts Service Number | 199103-19-0 |
Molecular Formula | C₁₄H₁₉NO₅S |
Molecular Weight | 313.37 g/mol |
PubChem Compound Identifier | 58303455 |
InChI Key | AMBWIRHJLQDRCN-UHFFFAOYSA-N |
The compound's classification encompasses multiple functional group categories, positioning it as a complex ester derivative with both carbamate and sulfonate ester functionalities. From a structural perspective, it belongs to the broader class of N-protected piperidine derivatives, specifically those bearing benzyloxycarbonyl protection. The presence of the methanesulfonyl group classifies it additionally as a sulfonate ester, a functional group class known for excellent leaving group properties in nucleophilic substitution reactions.
Chemical database classifications further categorize this compound under heterocyclic organic compounds, specifically six-membered nitrogen-containing rings with substituents. The Simplified Molecular Input Line Entry System representation (CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2) provides a standardized method for computational chemical analysis and database searching. These systematic classification approaches facilitate literature searching and enable computational prediction of chemical properties and reactivity patterns.
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate exemplifies the broader category of piperidine-based scaffolds that have become central to modern synthetic and medicinal chemistry. The piperidine ring system serves as a fundamental structural motif found in numerous natural products and pharmaceutical compounds, making derivatives like this compound particularly valuable for synthetic applications. The strategic placement of functional groups around the piperidine core enables systematic exploration of chemical space through scaffold-based synthesis approaches.
Research into piperidine scaffolds has revealed their remarkable versatility in supporting diverse substitution patterns while maintaining structural integrity. The compound under discussion represents an advanced example of scaffold functionalization, where multiple reactive sites enable complex synthetic transformations. Studies on related piperidine derivatives have demonstrated their utility in constructing alkaloid natural products, including indolizidine and quinolizidine families, highlighting the broader significance of such structural frameworks.
Table 2: Comparative Analysis of Related Piperidine Scaffolds
Compound Type | Functional Groups | Synthetic Applications | Reference Compounds |
---|---|---|---|
Simple Piperidine | Basic nitrogen | Direct functionalization | 4-Benzylpiperidine |
N-Protected Piperidine | Carbamate protection | Sequential synthesis | 1-Cbz-4-Piperidone |
Activated Piperidine | Leaving groups | Nucleophilic substitution | Present compound |
Disubstituted Piperidine | Multiple functionalities | Complex synthesis | 2,6-Diallylpiperidine derivatives |
The relationship between this compound and other piperidine-based scaffolds extends to synthetic methodology development, where systematic studies have explored optimal protecting group strategies and activation methods. Research has demonstrated that the combination of benzyloxycarbonyl protection with methanesulfonyl activation provides superior reactivity profiles compared to alternative functional group combinations. This optimization has led to widespread adoption of similar structural motifs in synthetic route design.